d-KLA Peptide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

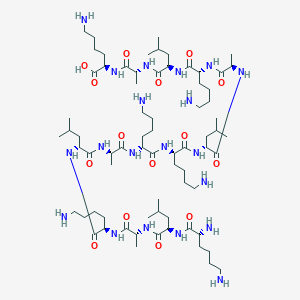

Molekularformel |

C72H138N20O15 |

|---|---|

Molekulargewicht |

1524.0 g/mol |

IUPAC-Name |

(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C72H138N20O15/c1-41(2)37-55(89-63(97)49(79)25-13-19-31-73)68(102)80-45(9)60(94)85-51(27-15-21-33-75)65(99)90-56(38-42(3)4)69(103)81-46(10)59(93)84-50(26-14-20-32-74)64(98)87-53(29-17-23-35-77)67(101)92-58(40-44(7)8)70(104)82-47(11)61(95)86-52(28-16-22-34-76)66(100)91-57(39-43(5)6)71(105)83-48(12)62(96)88-54(72(106)107)30-18-24-36-78/h41-58H,13-40,73-79H2,1-12H3,(H,80,102)(H,81,103)(H,82,104)(H,83,105)(H,84,93)(H,85,94)(H,86,95)(H,87,98)(H,88,96)(H,89,97)(H,90,99)(H,91,100)(H,92,101)(H,106,107)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m1/s1 |

InChI-Schlüssel |

HJGYUFLSCLNDHT-PHLURGDWSA-N |

Isomerische SMILES |

C[C@H](C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)O)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CCCCN)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Synthesis of d-KLA Peptide

Executive Summary

The pro-apoptotic peptide d-KLA, a D-enantiomer of the (KLAKLAK)₂ sequence, represents a significant advancement in targeted therapeutics, particularly in oncology. Its design leverages the amphipathic α-helical structure common to antimicrobial peptides to selectively disrupt mitochondrial membranes, initiating the intrinsic apoptotic cascade. The use of D-amino acids confers a critical advantage by providing resistance to proteolysis, enhancing stability and bioavailability in vivo. This document provides a comprehensive technical overview of the d-KLA peptide, including its discovery, a detailed protocol for its chemical synthesis, its mechanism of action, and a summary of its preclinical efficacy. It is intended to serve as a core resource for researchers engaged in the development of peptide-based therapeutics.

Discovery and Rationale

The journey to d-KLA began with the study of antimicrobial peptides (AMPs), which are known for their ability to selectively disrupt the anionic membranes of bacteria. The parent L-amino acid peptide, (KLAKLAK)₂, was identified as a potent antimicrobial agent that forms a cationic, amphipathic α-helix.[1] This structure allows it to preferentially interact with and permeabilize negatively charged membranes.

Researchers hypothesized that this selectivity could be repurposed to target mitochondria within eukaryotic cells.[2] Mitochondrial membranes, much like bacterial membranes, are rich in anionic phospholipids, distinguishing them from the largely zwitterionic plasma membranes of mammalian cells.[1][3] While the L-KLA peptide could induce apoptosis if delivered into the cytoplasm, its utility was limited by its inability to efficiently cross the cell membrane and its susceptibility to degradation by proteases.[4][5]

The critical innovation was the synthesis of the peptide using D-amino acids to create d-KLA (d-(KLAKLAK)₂) . This enantiomeric form retains the essential amphipathic helical structure but is not recognized by common proteases, granting it superior stability in biological systems.[2] This enhanced stability makes d-KLA a more robust candidate for therapeutic development. When conjugated to a cell-penetrating or tumor-homing peptide, d-KLA can be effectively delivered into cancer cells, where it exerts its potent, mitochondria-disrupting apoptotic function.[6][7]

Solid-Phase Peptide Synthesis (SPPS) of d-KLA

The synthesis of d-KLA is achieved through standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS). The use of a polar resin, such as one containing polyethylene glycol (PEG), can be advantageous for amphipathic sequences like d-KLA to prevent aggregation during synthesis.[1]

General SPPS Workflow Diagram

Detailed Synthesis Protocol

Materials:

-

Resin: Rink Amide resin (for C-terminal amide).

-

Amino Acids: Fmoc-protected D-amino acids (Fmoc-D-Lys(Boc)-OH, Fmoc-D-Leu-OH, Fmoc-D-Ala-OH).

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Deprotection Reagent: 20% (v/v) piperidine in DMF.

-

Coupling Reagents: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) or similar activator.

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS).

-

Precipitation Solvent: Cold diethyl ether.

-

Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.

Procedure:

-

Resin Preparation: The Rink Amide resin is swelled in DMF for 1-2 hours in a reaction vessel.[8]

-

Fmoc Deprotection: The terminal Fmoc group on the resin is removed by treating with 20% piperidine in DMF for 20-30 minutes. The resin is then washed thoroughly with DMF to remove piperidine.[3][9]

-

Amino Acid Coupling: The first Fmoc-D-amino acid (e.g., Fmoc-D-Lys(Boc)-OH) is activated by dissolving it with HCTU and DIPEA in DMF. This activated solution is added to the resin and allowed to react for 1-2 hours to form a peptide bond.[9][10]

-

Washing: The resin is washed with DMF to remove excess reagents and byproducts. A Kaiser test can be performed to confirm the completion of the coupling reaction.[11]

-

Chain Elongation: Steps 2-4 are repeated for each amino acid in the d-(KLAKLAK)₂ sequence until the full peptide is assembled.

-

Final Deprotection: The Fmoc group from the final N-terminal amino acid is removed using 20% piperidine in DMF.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the Boc side-chain protecting groups are simultaneously removed by treating the resin with the TFA cleavage cocktail for 2-3 hours.[1][3]

-

Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed multiple times with ether. The crude peptide is then dissolved in a water/acetonitrile mixture and purified using RP-HPLC.

-

Verification: The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC. The purified fractions are pooled and lyophilized to yield the final this compound as a white powder.

Mechanism of Action: Induction of Intrinsic Apoptosis

Once internalized into a target cell (typically via a conjugated delivery vehicle), d-KLA exerts its cytotoxic effect by directly targeting mitochondria.[3][12] The peptide's polycationic and amphipathic nature drives its accumulation on the negatively charged mitochondrial membrane.[1] This interaction leads to membrane permeabilization and depolarization, compromising its integrity.[1][3]

The disruption of the mitochondrial membrane triggers the release of pro-apoptotic factors into the cytoplasm, including cytochrome c and Smac/DIABLO.[1] Cytochrome c binds to Apaf-1, which then recruits and activates pro-caspase-9 to form the apoptosome. Activated caspase-9 proceeds to cleave and activate effector caspases, primarily caspase-3 and caspase-7.[12] These effector caspases execute the final stages of apoptosis by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of programmed cell death.[12]

d-KLA Signaling Pathway Diagram

References

- 1. 5z.com [5z.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. iscabiochemicals.com [iscabiochemicals.com]

- 6. Anti-Tumor Effects of the Peptide TMTP1-GG-D(KLAKLAK)2 on Highly Metastatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. medchemexpress.com [medchemexpress.com]

Unveiling the Pro-Apoptotic Power of d-KLA: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the pro-apoptotic activity of the synthetic peptide d-KLA. This whitepaper details the core mechanisms, signaling pathways, and experimental methodologies associated with d-KLA, a promising agent in targeted cancer therapy.

The d-enantiomeric peptide, (KLAKLAK)2, known as d-KLA, exerts its potent pro-apoptotic effects by selectively targeting and disrupting mitochondrial membranes. This action initiates a cascade of events culminating in programmed cell death, making it a focal point of interest for developing novel anti-cancer strategies. This guide provides a structured overview of the critical molecular interactions and cellular consequences of d-KLA activity, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Mitochondrial Disruption

d-KLA's primary mode of action is the physical disruption of the mitochondrial outer membrane. Due to its amphipathic and cationic nature, d-KLA preferentially interacts with the negatively charged mitochondrial membranes over the zwitterionic plasma membranes of mammalian cells. However, its poor cell-penetrating ability necessitates conjugation with cell-penetrating peptides (CPPs) or targeting ligands for effective intracellular delivery.[1] Once internalized, d-KLA induces mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptotic pathway.[2]

This disruption leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c.[1] The translocation of cytochrome c is a pivotal event that triggers the downstream activation of the caspase cascade.

The d-KLA Induced Apoptotic Signaling Pathway

The pro-apoptotic signaling cascade initiated by d-KLA is a multi-step process orchestrated by the interplay of various protein families.

Regulation by the Bcl-2 Protein Family

The mitochondrial pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, Bid, Bim).[3][4] Anti-apoptotic Bcl-2 proteins function to maintain mitochondrial integrity by sequestering their pro-apoptotic counterparts.

Upon cellular stress or stimulation by agents like d-KLA, the balance shifts in favor of the pro-apoptotic members. While the direct interaction of d-KLA with Bcl-2 family proteins is not fully elucidated, its disruptive effect on the mitochondrial membrane is thought to facilitate the activation and oligomerization of the pro-apoptotic effector proteins Bax and Bak.[5] These proteins then form pores in the outer mitochondrial membrane, leading to MOMP.

The Caspase Activation Cascade

The release of cytochrome c into the cytosol triggers the formation of the apoptosome, a multi-protein complex consisting of cytochrome c, Apaf-1, and pro-caspase-9.[6] Within the apoptosome, pro-caspase-9 undergoes auto-activation, becoming the initiator caspase-9.[7]

Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3 and caspase-7.[8][9] These executioner caspases are responsible for the proteolytic cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[7]

Quantitative Analysis of d-KLA's Pro-Apoptotic Activity

The efficacy of d-KLA, often in conjunction with a cell-penetrating peptide, has been quantified across various cancer cell lines. The following tables summarize key quantitative data from published studies.

| Cell Line | Peptide Conjugate | IC50 (µM) | Reference |

| KB | FA-TPP-d-KLA | 8.2 | [10] |

| HeLa | FA-TPP-d-KLA | Not specified | [10] |

| KB | Folate-d-KLA | 28.5 | [10] |

| Cell Line | Treatment | Apoptotic Cells (%) | Reference |

| KB | DTP (FA-TPP-d-KLA) | ~88.8 | [1] |

| COS7 | DTP (FA-TPP-d-KLA) | 2.9 | [1] |

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of d-KLA's pro-apoptotic activity.

Measurement of Mitochondrial Membrane Potential (ΔΨm) by Flow Cytometry

This protocol assesses the disruption of the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction.

-

Cell Preparation: Culture cells to the desired confluency and treat with d-KLA conjugate for the specified time. Include positive (e.g., CCCP) and negative controls.

-

Staining: Resuspend cells in a buffer containing a potentiometric dye such as JC-1 or TMRE. JC-1 is a ratiometric dye that forms red fluorescent aggregates in healthy mitochondria with high ΔΨm and exists as green fluorescent monomers in the cytoplasm and in mitochondria with low ΔΨm.[11]

-

Incubation: Incubate the cells under controlled conditions to allow for dye uptake.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer. For JC-1, detect green fluorescence in the FL1 channel and red fluorescence in the FL2 channel. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[11]

Detection of Cytochrome c Release by Western Blot

This method confirms the translocation of cytochrome c from the mitochondria to the cytosol.

-

Cell Fractionation: Following treatment with d-KLA, harvest cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions. This typically involves cell lysis with a digitonin-based buffer that selectively permeabilizes the plasma membrane, followed by differential centrifugation.[11]

-

Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for cytochrome c. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualization: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in the cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate its release.

Caspase-3/7 Activity Assay

This assay quantifies the activity of the key executioner caspases, caspase-3 and caspase-7.

-

Cell Lysis: Treat cells with the d-KLA conjugate and lyse the cells to release their contents.

-

Substrate Addition: Add a fluorogenic or colorimetric substrate specific for caspase-3/7, such as a peptide containing the DEVD sequence conjugated to a reporter molecule (e.g., AMC or pNA).

-

Incubation: Incubate the lysate with the substrate to allow for enzymatic cleavage.

-

Detection: Measure the fluorescence or absorbance of the cleaved reporter molecule using a microplate reader. The signal intensity is directly proportional to the caspase-3/7 activity.[10] Calculate the fold-increase in activity compared to untreated control cells.

Conclusion

d-KLA represents a potent pro-apoptotic peptide with a well-defined mechanism of action centered on mitochondrial disruption. Its ability to trigger the intrinsic apoptotic pathway makes it a compelling candidate for further investigation and development in cancer therapeutics. This technical guide provides a foundational resource for researchers aiming to explore and harness the cytotoxic potential of d-KLA. Future research will likely focus on optimizing delivery strategies to enhance tumor specificity and minimize off-target effects, paving the way for its potential clinical application.

References

- 1. Dual-Targeting Pro-apoptotic Peptide for Programmed Cancer Cell Death via Specific Mitochondria Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. How do BCL-2 proteins induce mitochondrial outer membrane permeabilization? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A unified model of mammalian BCL-2 protein family interactions at the mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural features of caspase-activating complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijper.org [ijper.org]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. researchgate.net [researchgate.net]

- 11. Cytochrome c release from mitochondria proceeds by a two-step process - PMC [pmc.ncbi.nlm.nih.gov]

Mitochondrial Targeting by d-KLA Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The d-KLA peptide, a cationic amphipathic peptide composed of D-amino acids, represents a promising strategy in targeted cancer therapy. Its unique ability to selectively disrupt the anionic mitochondrial membranes of cancer cells, while sparing the zwitterionic plasma membranes of normal eukaryotic cells, triggers a cascade of apoptotic events. This technical guide provides an in-depth overview of the this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its study and application. Visualizations of key pathways and workflows are provided to facilitate a comprehensive understanding of this potent pro-apoptotic agent.

Introduction

The this compound, with the sequence (KLAKLAK)2, is a synthetic pro-apoptotic agent designed to be resistant to proteolysis due to its composition of D-amino acids.[1] Its amphipathic α-helical structure allows it to interact with and disrupt biological membranes.[2][3] The primary intracellular target of d-KLA is the mitochondrion.[4][5] Upon internalization into a cancer cell, d-KLA selectively permeabilizes the mitochondrial membrane, leading to the release of pro-apoptotic factors and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.[4][5][6] To overcome its inherent lack of cell-penetrating ability, d-KLA is often conjugated with cell-penetrating peptides (CPPs) or tumor-targeting ligands to enhance its delivery and specificity.[3][7][8]

Mechanism of Action: Mitochondrial Disruption and Apoptosis

The core mechanism of d-KLA's anticancer activity revolves around its ability to induce mitochondria-dependent apoptosis.[2] Once delivered into the cytoplasm of a cancer cell, the cationic nature of d-KLA drives its accumulation at the negatively charged mitochondrial membrane.[9] The peptide then inserts into the membrane, disrupting its integrity.[1][4] This disruption leads to the dissipation of the mitochondrial membrane potential and the release of key apoptotic signaling molecules, including cytochrome c, into the cytosol.[3][5] Cytosolic cytochrome c triggers the formation of the apoptosome and activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of essential cellular proteins, such as PARP, and the execution of apoptosis.[4][6]

References

- 1. Proapoptotic Peptide, (klaklak)2 - 1 mg [anaspec.com]

- 2. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coadministration of kla peptide with HPRP-A1 to enhance anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Targeted delivery of a proapoptotic peptide to tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the d-KLA Peptide Induced Apoptosis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The d-KLA peptide, a cationic amphipathic peptide with the sequence d-(KLAKLAK)2, has emerged as a potent pro-apoptotic agent with significant therapeutic potential, particularly in oncology. Its efficacy is rooted in its ability to selectively target and disrupt mitochondrial membranes, thereby initiating the intrinsic pathway of apoptosis. This technical guide provides a comprehensive overview of the d-KLA induced apoptosis pathway, detailing the molecular mechanisms, key signaling events, and relevant experimental protocols. Quantitative data on its cytotoxic effects are summarized, and the signaling cascade is visually represented to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

The this compound is a synthetic, D-amino acid-containing peptide designed to be resistant to proteolysis, enhancing its stability in biological systems. Its amphipathic helical structure allows it to interact with and permeabilize lipid bilayers, with a preference for the negatively charged mitochondrial membranes abundant in cancer cells. Due to its poor intrinsic cell-penetrating ability, d-KLA is often conjugated with cell-penetrating peptides (CPPs) or tumor-targeting ligands to ensure efficient delivery to its intracellular site of action. Once inside the cell, d-KLA orchestrates a cascade of events culminating in programmed cell death.

The Core Mechanism: Mitochondrial Disruption

The primary and most critical step in the d-KLA induced apoptosis pathway is the direct disruption of the mitochondrial outer membrane.[1][2] This action is central to its pro-apoptotic function and distinguishes it from many conventional chemotherapeutics that rely on DNA damage or receptor-mediated signaling.

-

Mitochondrial Targeting: d-KLA peptides, once delivered into the cytoplasm, are guided to the mitochondria.

-

Membrane Permeabilization: The cationic nature of d-KLA facilitates its interaction with the anionic phospholipids of the mitochondrial membrane. This interaction leads to the formation of pores or a general destabilization of the membrane, a process known as mitochondrial outer membrane permeabilization (MOMP). This disruption leads to a decrease in the mitochondrial membrane potential.

Signaling Pathway of d-KLA Induced Apoptosis

The disruption of the mitochondrial membrane by d-KLA initiates the intrinsic apoptotic pathway, a well-orchestrated cascade of molecular events leading to cell death.

Caption: d-KLA induced apoptosis pathway.

3.1. Cytochrome c Release

The permeabilization of the outer mitochondrial membrane leads to the release of several pro-apoptotic factors into the cytoplasm, the most notable of which is cytochrome c.[3]

3.2. Apoptosome Formation and Caspase Activation

Once in the cytoplasm, cytochrome c binds to the Apoptotic Protease Activating Factor 1 (Apaf-1). This binding event, in the presence of dATP, triggers a conformational change in Apaf-1, leading to its oligomerization and the formation of a large protein complex known as the apoptosome.[4]

The apoptosome then recruits and activates an initiator caspase, pro-caspase-9.[1] Activated caspase-9 subsequently cleaves and activates executioner caspases, primarily pro-caspase-3, initiating a caspase cascade.[3][5][6]

3.3. Execution Phase of Apoptosis

Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. A key substrate is Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme.[1] Cleavage of PARP by caspase-3 renders it inactive, contributing to the demise of the cell.

3.4. Role of Bcl-2 Family Proteins

The Bcl-2 family of proteins are central regulators of mitochondrial apoptosis. This family includes pro-apoptotic members like Bax and Bak, and anti-apoptotic members like Bcl-2 and Bcl-xL. While the canonical intrinsic pathway often involves the activation of Bax and Bak by BH3-only proteins, the this compound appears to largely bypass this upstream regulation by directly inducing MOMP.[4] However, the overexpression of anti-apoptotic Bcl-2 proteins can confer resistance to some apoptotic stimuli, and this may also modulate the efficacy of d-KLA.[7][8] Some studies suggest that d-KLA's action can be independent of caspases, leading to a necrotic form of cell death through extensive membrane damage.[9][10]

Quantitative Data on d-KLA Efficacy

The cytotoxic and pro-apoptotic effects of d-KLA and its conjugates have been quantified in numerous studies. The following tables summarize representative data.

Table 1: IC50 Values of d-KLA Conjugates in Various Cancer Cell Lines

| Peptide Conjugate | Cell Line | Cancer Type | IC50 (µM) | Reference |

| kla-r7 | LL/2 (LLC1) | Lung Carcinoma | 3.17 | [11] |

| Bld-1-KLA | HT1376 | Bladder Cancer | 41.5 | [12] |

| HMK (ZHER2:342-R8-KLA) | SK-BR-3 | Breast Cancer | 8.36 | |

| HMK (ZHER2:342-R8-KLA) | MCF-10A | Normal Breast Epithelial | 32.40 | |

| (sC18)2 | A2058 | Melanoma | 3.9 | [11] |

| (sC18)2 | HepG2 | Liver Cancer | 5.4 | [11] |

Table 2: Apoptosis Induction by d-KLA Conjugates

| Peptide Conjugate | Cell Line | Concentration | Treatment Time | Apoptosis Rate (%) | Reference |

| KLA-iRGD | MKN45 | 100 ng/ml | 4 h | 63.9 ± 17.0 | [3] |

| KLA | MKN45 | 100 ng/ml | 4 h | 4.3 ± 2.2 | [3] |

| CPP44-KLA + 10Gy Irradiation | THP-1 | 5 µM | 24 h | Significantly increased vs. either agent alone | [5] |

| kla-TAT + HPRP-A1 | A549 | 8 µM + 4 µM | 24 h | Significantly increased vs. kla-TAT alone | [6] |

| Dimer B | HeLa | Submicromolar | - | Induces caspase activation | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the d-KLA induced apoptosis pathway.

5.1. Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound conjugate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

5.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

-

Protocol:

-

Seed cells and treat with the this compound conjugate as described for the MTT assay.

-

Harvest the cells, including any floating cells in the medium.

-

Wash the cells twice with cold PBS and resuspend them in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

-

5.3. Caspase Activity Assay (Colorimetric)

This assay quantifies the activity of specific caspases, such as caspase-3 and caspase-9.

-

Principle: Cell lysates are incubated with a colorimetric substrate specific for the caspase of interest (e.g., DEVD-pNA for caspase-3 or LEHD-pNA for caspase-9). Cleavage of the substrate by the active caspase releases the chromophore p-nitroaniline (pNA), which can be measured spectrophotometrically at 405 nm.

-

Protocol (General):

-

Treat cells with the this compound conjugate to induce apoptosis.

-

Lyse the cells using a provided lysis buffer and collect the cytosolic extract.

-

Determine the protein concentration of the lysate.

-

In a 96-well plate, add 50-100 µg of protein lysate to each well.

-

Add 2X reaction buffer containing DTT.

-

Add the specific caspase substrate (e.g., DEVD-pNA or LEHD-pNA) to a final concentration of 200 µM.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The fold-increase in caspase activity is determined by comparing the results of treated samples with untreated controls.

-

5.4. Western Blot Analysis for Apoptosis Markers

This technique is used to detect the presence and cleavage of key apoptosis-related proteins.

-

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the proteins of interest, such as cytochrome c, cleaved caspase-3, and cleaved PARP.

-

Protocol:

-

Prepare cytosolic and mitochondrial fractions from treated and untreated cells to analyze cytochrome c release. For cleaved caspase-3 and PARP, whole-cell lysates can be used.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for cytochrome c, cleaved caspase-3, or cleaved PARP overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Conclusion

The this compound represents a promising class of anti-cancer agents that induce apoptosis through a direct and potent mitochondrial-disrupting mechanism. This technical guide has outlined the core signaling pathway, provided quantitative data on its efficacy, and detailed essential experimental protocols for its study. A thorough understanding of this pathway is crucial for the rational design of novel d-KLA-based therapeutics and for optimizing their application in preclinical and clinical settings. Further research into the interplay between d-KLA and the Bcl-2 family of proteins will continue to refine our understanding of its precise mechanism of action and may unveil new strategies for overcoming apoptosis resistance in cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Apoptosis inducing, conformationally constrained, dimeric peptide analogs of KLA with submicromolar cell penetrating abilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Direct Activation of Bax Protein for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of differential overexpression of Bcl-2 on apoptosis, proliferation, and telomerase activity in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bcl-2 overexpression inhibits cell death and promotes the morphogenesis, but not tumorigenesis of human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tuning of Peptide Cytotoxicity with Cell Penetrating Motif Activatable by Matrix Metalloproteinase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Characterization of a Cell‐Penetrating Peptide with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Pro-Apoptotic d-KLA Peptide: A Technical Guide to its Impact on Mitochondrial Membrane Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pro-apoptotic d-KLA peptide, focusing on its mechanism of action related to the disruption of the mitochondrial membrane potential. This document outlines the core principles of d-KLA's function, presents available data on its efficacy, details the experimental protocols for its study, and visualizes the key pathways and workflows involved.

Executive Summary

The this compound, a cationic and amphipathic peptide, is a potent inducer of apoptosis. Its primary intracellular target is the mitochondrion. Due to the net negative charge of the mitochondrial membrane, the positively charged this compound preferentially accumulates at this site. Upon reaching a critical concentration, the peptide disrupts the integrity of the mitochondrial membrane, leading to a collapse of the mitochondrial membrane potential (ΔΨm). This event is a critical initiation point for the intrinsic apoptotic cascade, culminating in programmed cell death. This guide serves as a resource for researchers aiming to investigate or utilize the this compound in pre-clinical studies.

Mechanism of Action: d-KLA and Mitochondrial Integrity

The this compound's efficacy as a pro-apoptotic agent is intrinsically linked to its biophysical properties. Composed of D-amino acids, it is resistant to proteolytic degradation, enhancing its stability in biological systems. Its cationic nature facilitates its interaction with the anionic surfaces of mitochondrial membranes.

Once localized to the mitochondria, the this compound is thought to induce pore formation or otherwise destabilize the lipid bilayer of the inner mitochondrial membrane. This disruption leads to the dissipation of the proton gradient that is essential for ATP synthesis and for maintaining the high negative membrane potential. The collapse of the ΔΨm is a point of no return, triggering downstream apoptotic events.

Quantitative Analysis of d-KLA's Effect on Mitochondrial Membrane Potential

| Cell Line | Peptide Variant | Concentration | Method | Observed Effect on ΔΨm | Reference |

| H1299 (Human non-small cell lung carcinoma) | D-KLA-R | 5 µM | Fluorescence Microscopy (JC-1) | Significant reduction in red fluorescence, indicating depolarization.[1] | Lee et al. |

| KB (Human oral squamous carcinoma) | Dual-targeting pro-apoptotic peptide (DTP) containing KLA | 15 µM | Confocal Laser Scanning Microscopy (JC-1) | Disappearance of red fluorescence and increase in green fluorescence, indicating depolarization. | Chen et al. |

| COS7 (Monkey kidney fibroblast-like) | Dual-targeting pro-apoptotic peptide (DTP) containing KLA | 15 µM | Confocal Laser Scanning Microscopy (JC-1) | No significant change in red/green fluorescence, indicating no depolarization. | Chen et al. |

| PC-3 (Human prostate cancer) | G3-C12-HPMA-KLA | Not Specified | Flow Cytometry (JC-1) | Greatest reduction in the ratio of red to green fluorescence compared to controls. | Not Specified |

| THP-1 (Human monocytic leukemia) | (KLAKLAK)2 | Not Specified | Not Specified | Mitochondrial damage and synergistic increase in apoptosis with radiation.[2] | Bahmani et al. |

Experimental Protocols

Measurement of Mitochondrial Membrane Potential using JC-1 Staining

This protocol describes the use of the JC-1 fluorescent probe to assess changes in mitochondrial membrane potential in cells treated with this compound via flow cytometry.

Materials:

-

This compound

-

JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Fetal bovine serum (FBS)

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed the cells of interest in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Peptide Preparation: Prepare a stock solution of this compound in sterile water or an appropriate buffer. Further dilute the peptide to the desired final concentrations in serum-free cell culture medium immediately before use.

-

Cell Treatment:

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the this compound dilutions to the respective wells. Include a vehicle-only control.

-

Incubate the cells for the desired time period (e.g., 4, 8, 12, or 24 hours) at 37°C in a CO2 incubator.

-

-

JC-1 Staining:

-

Prepare a 1 mg/mL stock solution of JC-1 in DMSO.

-

For each sample, prepare the JC-1 staining solution by diluting the stock solution to a final concentration of 2.5 µg/mL in pre-warmed cell culture medium.

-

Following the d-KLA treatment, remove the medium and wash the cells once with PBS.

-

Add 1 mL of the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.

-

-

Cell Harvesting and Analysis:

-

After incubation, remove the JC-1 staining solution and wash the cells twice with PBS.

-

Harvest the cells by trypsinization.

-

Resuspend the cells in 500 µL of PBS.

-

Analyze the cells immediately by flow cytometry. Healthy cells with polarized mitochondria will exhibit red fluorescence (J-aggregates), while apoptotic cells with depolarized mitochondria will show green fluorescence (JC-1 monomers).

-

Quantify the percentage of cells with green and red fluorescence. The results can be expressed as a ratio of red to green fluorescence intensity.

-

Cytochrome c Release Assay (Western Blotting)

This protocol details the detection of cytochrome c release from the mitochondria into the cytosol, a key event following the loss of mitochondrial membrane potential.

Materials:

-

Digitonin

-

Mitochondria isolation buffer

-

Protein lysis buffer (RIPA)

-

Protease inhibitor cocktail

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-cytochrome c, anti-COX IV for mitochondrial fraction control, anti-GAPDH for cytosolic fraction control)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound as described in section 4.1. Harvest both floating and adherent cells and wash with ice-cold PBS.

-

Cytosolic and Mitochondrial Fractionation:

-

Resuspend the cell pellet in a digitonin-based cell permeabilization buffer and incubate on ice to selectively permeabilize the plasma membrane.

-

Centrifuge to pellet the cells (containing intact mitochondria). The supernatant represents the cytosolic fraction.

-

Wash the pellet and then lyse it with a mitochondria-specific lysis buffer to release the mitochondrial proteins.

-

-

Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions using a BCA assay.

-

Western Blotting:

-

Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and then probe with primary antibodies against cytochrome c, COX IV, and GAPDH.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence detection system. An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates its release.

-

Visualizations

Signaling Pathway of d-KLA Induced Apoptosis

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Characteristics of the d-KLA Peptide

This guide provides a detailed overview of the fundamental properties of the synthetic pro-apoptotic peptide, d-KLA. It covers its molecular characteristics, mechanism of action, and relevant experimental data and protocols for its study.

Core Characteristics of this compound

The this compound is a synthetic, cationic, and amphipathic peptide with a potent pro-apoptotic activity.[1][2] Its sequence consists of D-isomers of the amino acids lysine, leucine, and alanine, arranged in a repeating motif. This composition makes the peptide resistant to degradation by endogenous proteases, enhancing its stability.[3]

Molecular Profile:

| Characteristic | Value | Reference |

| Sequence | d-{Lys-Leu-Ala-Lys-Leu-Ala-Lys-Lys-Leu-Ala-Lys-Leu-Ala-Lys} | [4] |

| Shorthand Sequence | d-(KLAKLAK)2 | [1] |

| Molecular Formula | C72H138N20O15 | [4] |

| Molecular Weight | 1523.99 g/mol | [4][5] |

| Structure | α-helical | [6][7] |

The amphipathic nature of d-KLA, with its distinct hydrophilic (lysine) and hydrophobic (leucine, alanine) faces, allows it to interact with and disrupt biological membranes.[7] While it exhibits inherent antimicrobial properties by targeting negatively charged bacterial membranes, its primary interest in drug development lies in its ability to selectively disrupt mitochondrial membranes within eukaryotic cells upon internalization.[6][8][9] However, d-KLA has a low capacity for penetrating mammalian cell membranes on its own and often requires conjugation with a cell-penetrating peptide (CPP) or a tumor-targeting moiety for effective intracellular delivery.[9][10]

Mechanism of Action: Induction of Apoptosis

The primary mechanism of action of d-KLA is the induction of apoptosis through the direct disruption of the mitochondrial membrane.[1][9] This process triggers a cascade of events leading to programmed cell death.

Signaling Pathway of d-KLA-Induced Apoptosis:

Once internalized into a cancer cell, the this compound translocates to the mitochondria. The negatively charged mitochondrial membrane attracts the cationic this compound.[8] The peptide then inserts into the membrane, causing its permeabilization.[9] This disruption leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, most notably cytochrome c.[11]

Cytosolic cytochrome c associates with Apoptotic Protease Activating Factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates executioner caspases, such as caspase-3 and caspase-7.[12] These executioner caspases are responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][4][12]

Quantitative Data

The following table summarizes key quantitative data from various studies on d-KLA and its conjugates.

| Peptide | Cell Line | Assay | Result | Reference |

| r7-kla | HT-1080 | MTS Assay | IC50: 3.54 ± 0.11 µmol/L | [12] |

| Bld-1-KLA | HT1376 | Cytotoxicity Assay | LC50: 41.5 µM | |

| HMK (ZHER2:342-R8-KLA) | SK-BR-3 | Cytotoxicity Assay | IC50: 8.36 ± 0.62 µM | [13] |

| HMK (ZHER2:342-R8-KLA) | MCF-10A | Cytotoxicity Assay | IC50: 32.40 ± 2.93 µM | [13] |

| KLA-iRGD | MKN45 | MTT Assay | Dose-dependent cytotoxicity (p=0.002) | [9] |

| KLA-iRGD | MKN45 | Flow Cytometry | 63.9 ± 17.0% early and late apoptosis | |

| HPRP-A1 + kla | MCF-7 | Apoptosis Assay | 65% apoptosis | [14] |

| HPRP-A1 + kla | A549 | Apoptosis Assay | 40% apoptosis | [14] |

| CPP44-KLA + 10 Gy radiation | THP-1 | Apoptosis Assay | Significant increase in total apoptosis (p<0.0001) |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

4.1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of d-KLA peptides on cancer cell lines.

-

Cell Seeding: Plate cells (e.g., MCF-7, A549, or other relevant cell lines) in a 96-well plate at a density of 5x10³ to 2x10⁴ cells/well and incubate for 24 hours.[11][14]

-

Peptide Treatment: Expose the cells to serum-free medium containing various concentrations of the this compound or its conjugates.[9]

-

Incubation: Incubate the treated cells for a predetermined period (e.g., 12, 24, or 48 hours) at 37°C in a 5% CO2 incubator.[9][14]

-

MTT Addition: Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for an additional 4 hours.[11][14]

-

Formazan Solubilization: Remove the supernatant and add 150 µl of DMSO to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[14] Cell viability is calculated as a percentage of the untreated control.

4.2. Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis.

-

Cell Treatment: Treat cells with the this compound for the desired time.[14]

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge at 1500 rpm for 5 minutes.[14]

-

Staining: Resuspend the cell pellet in 500 µl of binding buffer. Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide (PI).[14]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[14]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.[14] The cell populations are categorized as live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[15]

4.3. Caspase Activity Assay

This assay measures the activation of caspases, key mediators of apoptosis.

-

Cell Lysis: Prepare cell lysates from treated and untreated cells using a suitable lysis buffer.[16]

-

Reaction Setup: In a 96-well plate, combine the cell lysate with a fluorogenic or colorimetric caspase substrate (e.g., DEVD-AMC for caspase-3/7) and a reaction buffer.[16][17]

-

Incubation: Incubate the reaction mixture at 37°C for a specified time, allowing the activated caspases to cleave the substrate.[16][17]

-

Signal Detection: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.[16][17] The signal intensity is proportional to the caspase activity.

4.4. PARP Cleavage Detection by Western Blot

This method detects the cleavage of PARP, a hallmark of caspase-3 activation and apoptosis.

-

Protein Extraction: Extract total protein from treated and untreated cells.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for PARP that recognizes both the full-length (116 kDa) and the cleaved fragment (89 kDa).[18][19] Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Visualize the protein bands using a chemiluminescent substrate. The appearance of the 89 kDa fragment indicates PARP cleavage and apoptosis.[18][19][20]

4.5. In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of d-KLA peptides in an animal model.

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., MKN45) into the flank of immunodeficient mice (e.g., nude mice).[9]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~200 mm³).[6]

-

Peptide Administration: Administer the this compound conjugate (e.g., KLA-iRGD at 10 mg/kg) or a control solution (e.g., PBS) via a suitable route (e.g., intraperitoneal injection) every few days.[9]

-

Tumor Measurement: Measure the tumor volume at regular intervals throughout the treatment period.[9]

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry for apoptosis markers).

Conclusion

The this compound is a promising pro-apoptotic agent with a well-defined mechanism of action centered on mitochondrial disruption. Its synthetic nature and resistance to proteolysis make it a stable candidate for therapeutic development. The primary challenge of its low cell permeability can be overcome by conjugation to cell-penetrating peptides or tumor-targeting ligands, which has been shown to significantly enhance its anti-cancer efficacy both in vitro and in vivo. The experimental protocols outlined in this guide provide a foundation for the further investigation and development of d-KLA-based cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. excenen.com [excenen.com]

- 6. Tuning of Peptide Cytotoxicity with Cell Penetrating Motif Activatable by Matrix Metalloproteinase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iscabiochemicals.com [iscabiochemicals.com]

- 8. Targeted delivery of a proapoptotic peptide to tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. researchgate.net [researchgate.net]

- 11. jbpe.sums.ac.ir [jbpe.sums.ac.ir]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Coadministration of kla peptide with HPRP-A1 to enhance anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Redirecting [linkinghub.elsevier.com]

- 17. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. merckmillipore.com [merckmillipore.com]

- 19. researchgate.net [researchgate.net]

- 20. Item - ( and ) Western blot analysis of PARP cleaved form (89 kDa) protein expression (a) or Caspase 3 cleaved form (17 kDa) protein expression (b) performed in untreated A549, JFD18 or JFD9 cells (0) and in cells treated with 10 μM 12459 for 24 or 48 h - figshare - Figshare [figshare.com]

The Amphipathic Nature of d-KLA: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Properties and Applications of the Pro-Apoptotic Peptide d-KLA

Abstract

The synthetic peptide d-KLA, composed of D-amino acids in the sequence (KLAKLAK)2, is a potent pro-apoptotic agent with significant therapeutic potential, particularly in oncology. Its efficacy is intrinsically linked to its amphipathic nature, which dictates its secondary structure, membrane interactions, and ultimately, its mechanism of action. This technical guide provides a comprehensive overview of the core physicochemical and biological properties of d-KLA, intended for researchers, scientists, and drug development professionals. We delve into its structure-function relationship, detailing its ability to form an α-helical conformation in membranous environments. This guide summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the critical pathways and workflows associated with its synthesis and mode of action.

Introduction: The Promise of d-KLA

d-KLA is a cationic, amphipathic peptide that has garnered considerable interest for its selective cytotoxicity towards cancer cells and microorganisms.[1][2] Unlike its L-amino acid counterpart, the d-isoform exhibits enhanced stability against proteolytic degradation, a crucial attribute for therapeutic development. The fundamental principle behind d-KLA's activity lies in its ability to preferentially interact with and disrupt mitochondrial membranes, leading to the initiation of the intrinsic apoptotic pathway.[3] This guide will explore the molecular underpinnings of this process, providing the necessary technical details for its study and application.

The Amphipathic Core of d-KLA

The sequence of d-KLA, comprised of alternating hydrophobic (Leucine, Alanine) and hydrophilic, positively charged (Lysine) D-amino acids, is the cornerstone of its amphipathic character. This arrangement allows the peptide to adopt a distinct secondary structure in different environments.

Conformational Plasticity: From Random Coil to α-Helix

In aqueous solutions, d-KLA typically exists in a random coil conformation. However, upon encountering a lipid membrane, it undergoes a conformational change to an α-helix. This transition is critical for its biological activity. The α-helical structure segregates the hydrophobic and hydrophilic residues onto opposite faces of the helix, creating a distinct polar and nonpolar surface. This amphipathic α-helix is the active conformation that interacts with and disrupts the mitochondrial membrane.

Quantitative Data Summary

The following tables summarize key quantitative data related to the structural and cytotoxic properties of d-KLA and its derivatives.

Table 1: Helicity of d-KLA Variants

| Peptide Variant | Environment | Helicity (%) | Reference |

| D-KLA-R | SDS Micelles | ~34% | [4][5] |

| D-KLA-R | TFE | ~44% | [4][5] |

Note: Data for a closely related D-KLA variant (D-KLA-R) is presented here, as it provides insight into the helical propensity of the core KLA sequence.

Table 2: In Vitro Cytotoxicity (IC50) of d-KLA and Conjugates

| Cell Line | Peptide | IC50 (µM) | Reference |

| HT1376 (Bladder Cancer) | Bld-1-KLA | 41.5 | |

| A549 (Lung Cancer) | d-KLA-R (low MMP2) | Negligible | [4] |

| H1299 (Lung Cancer) | d-KLA-R (high MMP2) | Concentration-dependent cytotoxicity | [4] |

| THP-1 (Leukemia) | CPP44-KLA | ~5 µM (induces apoptosis) | [6] |

Table 3: Membrane Disruption Activity

| Peptide/Variant | Assay | Effect | Reference |

| D-KLA-R | Mitochondrial Membrane Potential | Reduced potential in H1299 cells | [1][4][5] |

| D-KLA-R | Plasma Membrane Potential | Reduced potential in H1299 cells | [1][4][5] |

| VK30 (KLA conjugate) | LDH Release Assay | Increased LDH release in LLC cells |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of d-KLA. The following sections provide protocols for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of d-KLA

Standard Fmoc/tBu solid-phase peptide synthesis is employed for the synthesis of d-KLA.

Materials:

-

Fmoc-D-Ala-OH, Fmoc-D-Leu-OH, Fmoc-D-Lys(Boc)-OH

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection reagent: 20% piperidine in DMF

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Solvents: DMF, DCM, Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the first Fmoc-protected D-amino acid to the resin using coupling reagents and a base in DMF.

-

Washing: Wash the resin extensively with DMF and DCM.

-

Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the d-KLA sequence.

-

Final Deprotection: Remove the final Fmoc group.

-

Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using the cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of d-KLA in different solvent environments.

Materials:

-

Purified this compound

-

Phosphate buffer (e.g., 10 mM, pH 7.4)

-

Membrane-mimicking solvents (e.g., 2,2,2-Trifluoroethanol (TFE), Sodium dodecyl sulfate (SDS) micelles)

-

Quartz cuvette (1 mm path length)

-

CD spectropolarimeter

Procedure:

-

Sample Preparation: Prepare a stock solution of d-KLA in water or a suitable buffer. Prepare solutions of d-KLA at a final concentration of 50-100 µM in the desired solvents (buffer, TFE, SDS).

-

Instrument Setup: Set the CD spectropolarimeter to scan in the far-UV region (typically 190-260 nm).

-

Blank Measurement: Record the spectrum of the solvent alone (blank).

-

Sample Measurement: Record the spectrum of the d-KLA solution.

-

Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].

-

Secondary Structure Analysis: Analyze the resulting spectrum. A random coil conformation will show a minimum around 200 nm, while an α-helical structure will exhibit characteristic minima around 208 nm and 222 nm. The percentage of helicity can be estimated from the mean residue ellipticity at 222 nm.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

This compound solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Peptide Treatment: Treat the cells with various concentrations of d-KLA (and appropriate controls, including untreated cells and vehicle control) for a specified incubation period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the peptide concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies plasma membrane damage by measuring the release of the cytosolic enzyme lactate dehydrogenase into the culture medium.

Materials:

-

Target cell line

-

This compound solution

-

LDH assay kit (containing substrate, cofactor, and dye solutions)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

-

Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

-

LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the kit manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

-

Absorbance Measurement: Measure the absorbance at the specified wavelength (typically 490 nm).

-

Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Mitochondrial Membrane Potential Assay (JC-1 Assay)

The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential.

Materials:

-

Target cell line

-

This compound solution

-

JC-1 dye

-

FCCP (a mitochondrial membrane potential uncoupler, as a positive control)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with d-KLA as described for the viability assays.

-

JC-1 Staining: Incubate the cells with JC-1 dye. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low membrane potential, JC-1 remains as monomers and fluoresces green.

-

Washing: Wash the cells to remove excess dye.

-

Imaging/Analysis: Analyze the cells using a fluorescence microscope or flow cytometer.

-

Data Interpretation: A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential.

Mechanism of Action: Induction of Apoptosis

The primary mechanism of action of d-KLA is the induction of apoptosis via the mitochondrial pathway.

Upon entering the cell, often facilitated by a cell-penetrating peptide (CPP), d-KLA translocates to the mitochondria. Its cationic nature promotes its accumulation at the negatively charged mitochondrial membrane. The amphipathic α-helical structure of d-KLA then inserts into and disrupts the mitochondrial outer membrane. This disruption leads to the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytoplasm.

Cytosolic cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), triggering its oligomerization and the formation of the apoptosome. The apoptosome then recruits and activates procaspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which then execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.

Conclusion

The amphipathic nature of the this compound is the central determinant of its pro-apoptotic activity. Its ability to adopt an α-helical conformation and selectively disrupt mitochondrial membranes makes it a compelling candidate for the development of novel anticancer therapeutics. This technical guide has provided a foundational understanding of d-KLA, from its synthesis and structural properties to its mechanism of action and the experimental methodologies required for its investigation. Further research into optimizing its delivery and enhancing its tumor specificity will be crucial in translating the therapeutic potential of d-KLA into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 3. media.cellsignal.com [media.cellsignal.com]

- 4. Tuning of Peptide Cytotoxicity with Cell Penetrating Motif Activatable by Matrix Metalloproteinase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

d-KLA Peptide in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The d-KLA peptide, a cationic amphipathic peptide, has emerged as a promising agent in cancer therapy due to its ability to selectively induce apoptosis in cancer cells. Composed of D-amino acids, the this compound exhibits enhanced stability against proteolytic degradation compared to its L-amino acid counterpart. Its primary mechanism of action involves the disruption of the mitochondrial membrane, a critical control point in the intrinsic apoptotic pathway. However, the inherent challenge of poor cellular permeability has necessitated the development of sophisticated delivery strategies. This technical guide provides an in-depth overview of the fundamentals of this compound in cancer research, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and key signaling pathways.

Core Concepts: Mechanism of Action

The this compound, with the sequence (KLAKLAK)2, is designed to form an α-helical structure that preferentially interacts with the negatively charged mitochondrial membranes of cancer cells.[1] Unlike normal cells, cancer cells often exhibit a higher mitochondrial membrane potential, further enhancing the targeted accumulation of the cationic this compound.

Upon reaching the mitochondria, the peptide disrupts the integrity of the mitochondrial outer membrane.[1][2] This disruption leads to the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.[2][3] The release of cytochrome c initiates a cascade of downstream events, ultimately leading to programmed cell death.

Due to its low intrinsic cell-penetrating ability, the therapeutic application of this compound necessitates conjugation with cell-penetrating peptides (CPPs) or tumor-targeting ligands.[4][5] These modifications enhance its delivery to tumor cells and subcellular organelles, thereby increasing its therapeutic index and minimizing off-target effects.[2][6]

Quantitative Data Summary

The cytotoxic and anti-tumor effects of various this compound formulations have been quantified across numerous studies. The following tables summarize key efficacy data.

| d-KLA Conjugate | Cancer Cell Line | Cancer Type | IC50 / LC50 (µM) | Reference |

| Bld-1-KLA | HT1376 | Bladder Cancer | 41.5 (LC50) | [5][6] |

| r7-kla | LL/2 (LLC1) | Lung Carcinoma | 3.17 (IC50) | [1][7] |

| Dimer B | HeLa | Cervical Cancer | 1.6 (LD50) | [3] |

| HMK | SK-BR-3 | Breast Cancer | 8.36 ± 0.62 (IC50) | [8] |

| HMK | MCF-10A (Normal) | Breast Epithelial | 32.40 ± 2.93 (IC50) | [8] |

| RAFT-RGD-KLA | IGROV-1 | Ovarian Cancer | ~2.5 (Effective Dose) | [9] |

| d-KLA Conjugate | In Vivo Model | Cancer Type | Tumor Growth Inhibition | Reference |

| KLA-iRGD | MKN45 Xenograft | Gastric Cancer | Significant reduction in tumor volume compared to control. | [6] |

| RAFT-RGD-KLA | IGROV-1 Xenograft | Ovarian Cancer | Significant reduction in tumor growth compared to control. | [9] |

| PEG-melittin-dKLA 8-26 | 4T1 TNBC Mouse Model | Triple-Negative Breast Cancer | Significantly decreased tumor growth. | [10] |

| HMNPWSD-KLA | PANC-1 Xenograft | Pancreatic Cancer | Significant tumor growth inhibition. | [11] |

| Bld-1-KLA | HT1376 Xenograft | Bladder Cancer | More efficient tumor growth inhibition compared to control. | [5] |

| d-KLA Conjugate | Cancer Cell Line | Apoptosis Induction | Reference |

| KLA-iRGD | MKN45 | 63.9 ± 17.0% (early and late apoptosis) | [6] |

| RAFT-RGD-KLA | IGROV-1 | Significantly enhanced apoptosis at 5 µM. | [9] |

| HPRP-A1 + kla | MCF-7 | Up to 65% | [12] |

| HPRP-A1 + kla | A549 | Up to 45% | [12] |

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effect of a this compound conjugate on a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound conjugate stock solution (in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete culture medium.[13] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[13]

-

Compound Treatment: Prepare serial dilutions of the this compound conjugate in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include untreated and vehicle-treated controls.

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C.[14]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[15]

-

Formazan Solubilization: Carefully remove the supernatant and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13][15] Shake the plate for 15 minutes.[15]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490-540 nm using a microplate reader.[13][15]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with a this compound conjugate using flow cytometry.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest 1-5 x 10^5 cells by centrifugation.

-

Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.[16]

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.[2]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[15] Gently vortex the cells.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2][15]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.[2]

-

Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Unstained cells, single-stained (Annexin V-FITC only and PI only), and positive control cells should be used to set up compensation and quadrants.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Mitochondrial Membrane Potential (ΔΨm) Measurement (JC-1 Assay)

This protocol measures the disruption of the mitochondrial membrane potential, a key event in d-KLA-induced apoptosis.

Materials:

-

Treated and control cells

-

JC-1 dye stock solution

-

Complete cell culture medium

-

Assay Buffer

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation: Seed and treat cells with the this compound conjugate as desired.

-

JC-1 Staining:

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified 5% CO2 incubator, protected from light.[17][18]

-

Washing:

-

Analysis:

-

Fluorescence Microscopy: Resuspend cells in Assay Buffer and observe immediately using a fluorescence microscope with dual-bandpass filters for fluorescein (green monomers, indicating low ΔΨm) and rhodamine (red aggregates, indicating high ΔΨm).[4]

-

Flow Cytometry: Resuspend cells in Assay Buffer and analyze using a flow cytometer, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.[17] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

-

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a this compound conjugate in a subcutaneous xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound conjugate

-

Vehicle control (e.g., PBS)

-

Calipers

Procedure:

-

Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 0.5-2 million cells per 100-200 µL.[19]

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.[20]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).[19]

-

Treatment: Randomize the mice into treatment and control groups. Administer the this compound conjugate and vehicle control via a suitable route (e.g., intraperitoneal, intravenous, or intratumoral injection) at a predetermined dose and schedule (e.g., every 2 or 3 days).[6][12]

-

Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (length × width²)/2.[12]

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).

Visualizations

Signaling Pathway of d-KLA-Induced Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for this compound Evaluation

References

- 1. Tuning of Peptide Cytotoxicity with Cell Penetrating Motif Activatable by Matrix Metalloproteinase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bosterbio.com [bosterbio.com]

- 3. Apoptosis inducing, conformationally constrained, dimeric peptide analogs of KLA with submicromolar cell penetrating abilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem-agilent.com [chem-agilent.com]

- 5. Bladder tumor-targeted delivery of pro-apoptotic peptide for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Targeted delivery of a proapoptotic peptide to tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhanced Therapeutic Effect of Optimized Melittin-dKLA, a Peptide Agent Targeting M2-like Tumor-Associated Macrophages in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Coadministration of kla peptide with HPRP-A1 to enhance anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT (Assay protocol [protocols.io]

- 14. benchchem.com [benchchem.com]

- 15. jbpe.sums.ac.ir [jbpe.sums.ac.ir]

- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 18. media.cellsignal.com [media.cellsignal.com]